molecular formula C8H8BNO6 B591704 (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid CAS No. 85107-56-8

(4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid

Cat. No. B591704
CAS RN: 85107-56-8
M. Wt: 224.963
InChI Key: NLNDQDNATQPFEC-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)phenylboronic Acid is used in the synthesis and evaluation of several organic compounds .


Synthesis Analysis

The synthesis of 4-(Methoxycarbonyl)phenylboronic Acid involves catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation . The synthesis also involves a sequence of hydroboration-deboronation .


Chemical Reactions Analysis

4-(Methoxycarbonyl)phenylboronic Acid is a reagent used for various chemical reactions including the Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . It is also used in Copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid include a melting point of 197-200 °C (lit.) . It is soluble in methanol .

Scientific Research Applications

  • Diol Recognition : (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid demonstrates high affinity for binding to diols. It has been shown to bind effectively to catechol dyes and fructose, suggesting its potential role in diol and carbohydrate recognition (Mulla, Agard, & Basu, 2004).

  • Macrocyclic Chemistry : This compound is noted for its use in macrocyclic chemistry, particularly in the formation of tetrameric macrocyclic compounds and dimeric boronates. Its significance lies in its interactions within these complex molecular structures, contributing to the understanding of molecular parameters such as bond length and angles (Fárfan et al., 1999).

  • Food Matrix Applications : Its application extends to the food industry, particularly in the specific reduction of fructose in food matrices like fruit juice. Boronic acids, including this compound, exhibit the ability to bind with fructose, enabling its potential use in modifying sugar composition in natural food products (Pietsch & Richter, 2016).

  • Phosphonic Acid Integration : This compound can be integrated with phosphonic acids, expanding its application in medicine, agriculture, and industrial chemistry. The introduction of an aminophosphonic acid group into a boronic acid like this compound offers new opportunities for various applications (Zhang et al., 2017).

  • Inorganic Chemistry : In the realm of inorganic chemistry, it is used in the formation of cationic rhodium complexes with new tetraarylpentaborates. This illustrates its utility in creating complex chemical structures that are key to advancing our understanding of inorganic compounds (Nishihara, Nara, & Osakada, 2002).

  • Visualized Sugar Sensing : It plays a significant role in the design of visualized sugar sensing systems. The interaction of this compound with saccharides can bring about changes in color, aiding in the development of innovative methods for saccharide detection and measurement (Koumoto, Takeuchi, & Shinkai, 1998).

  • Electrochemical Studies : The electrochemical behavior of this compound is of interest in studies related to the degradation of pollutants. It provides insights into the interactions and degradation pathways of various phenolic compounds in environmental applications (Jiang, Zhu, Li, & Ni, 2010).

  • Optical Modulation in Nanotechnology : This compound is used in the functionalization of carbon nanotubes, demonstrating its potential in nanotechnology. It aids in the optical modulation of nanotubes, which is crucial for applications in sensing and imaging (Mu et al., 2012).

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki-miyaura coupling reactions , suggesting that the compound may interact with palladium catalysts and various organic groups in these reactions.

Mode of Action

In the context of suzuki-miyaura coupling reactions, boronic acids typically undergo transmetalation, a process where the boronic acid group is transferred from boron to palladium .

Biochemical Pathways

In suzuki-miyaura coupling reactions, boronic acids play a crucial role in the formation of carbon-carbon bonds , which are fundamental in various biochemical pathways.

Result of Action

As a component in suzuki-miyaura coupling reactions, this compound would contribute to the formation of carbon-carbon bonds , which are integral to the structure of many organic compounds.

Action Environment

The action of 4-Methoxycarbonyl-3-nitrophenylboronic acid, like other boronic acids, can be influenced by environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or argon) at 2-8°C . These conditions help maintain the stability of the compound, thereby influencing its efficacy in reactions.

Safety and Hazards

4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a dry, cool, and well-ventilated place .

Future Directions

The future directions of 4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid could involve its use in water instead of HCl for the hydrolysis, enabling the synthesis of diketal 13c in a good 65% yield .

properties

IUPAC Name

(4-methoxycarbonyl-3-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO6/c1-16-8(11)6-3-2-5(9(12)13)4-7(6)10(14)15/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNDQDNATQPFEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659397
Record name [4-(Methoxycarbonyl)-3-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85107-56-8
Record name [4-(Methoxycarbonyl)-3-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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